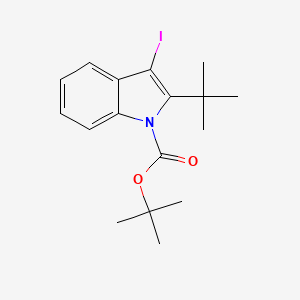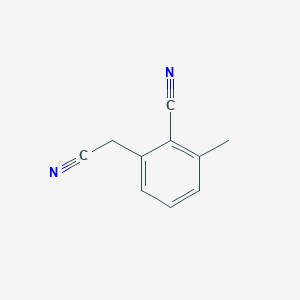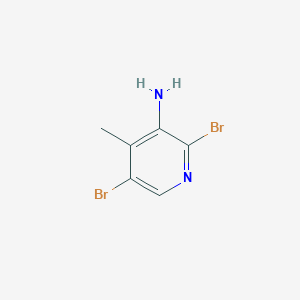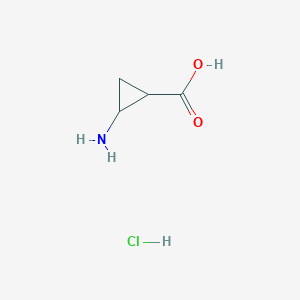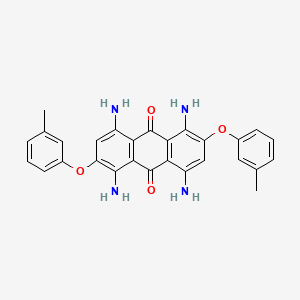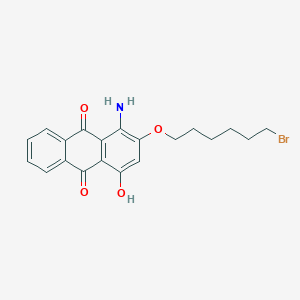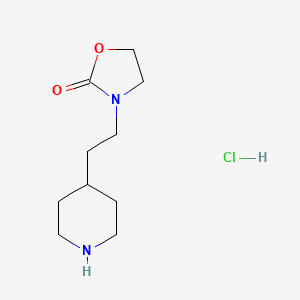
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is a compound that combines the structural features of piperidine and oxazolidinone Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazolidinone is a five-membered ring with both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with oxazolidinone precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functionalization reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include substituted piperidines, oxazolidinones, and other heterocyclic compounds. These products are often of interest for their potential biological activities and applications in drug development .
科学的研究の応用
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The piperidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Spiropiperidines: Compounds with a piperidine moiety that exhibit various biological activities.
Uniqueness
3-(2-(Piperidin-4-YL)ethyl)oxazolidin-2-one hydrochloride is unique due to its combined structural features of piperidine and oxazolidinone, which confer distinct chemical and biological properties.
特性
分子式 |
C10H19ClN2O2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
3-(2-piperidin-4-ylethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10-12(7-8-14-10)6-3-9-1-4-11-5-2-9;/h9,11H,1-8H2;1H |
InChIキー |
KIPNIEHTPRABFX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCN2CCOC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
![[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-](/img/structure/B13136218.png)
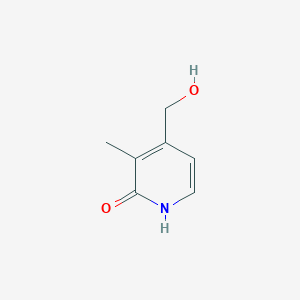
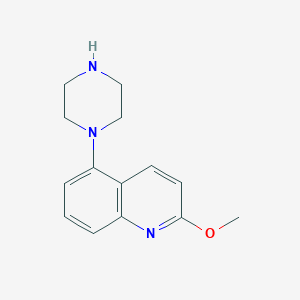
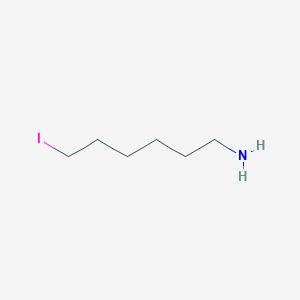
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)

